molecular formula C19H36O5 B1667928 Bempedoic acid CAS No. 738606-46-7

Bempedoic acid

Cat. No. B1667928
M. Wt: 344.5 g/mol
InChI Key: HYHMLYSLQUKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bempedoic acid is used together with diet and other cholesterol-lowering medicines (e.g., statins) to treat primary hyperlipidemia (high blood cholesterol levels) in patients with heterozygous familial hypercholesterolemia (HeFH) and patients with heart disease who need additional lowering of their bad cholesterol (LDL) levels .


Synthesis Analysis

Bempedoic acid is a small-molecule inhibitor of adenosine triphosphate-citrate lyase (ACL) that is effective in the treatment of hypercholesterolemia and hypertension . A convenient route for the synthesis of this molecule would involve breaking the two C–C bonds adjacent to the hydroxyl group, because that would deliver two identical fragments .


Molecular Structure Analysis

Bempedoic acid has a molecular formula of C19H36O5 and a molecular weight of 344.49 . It is a small linear molecule providing both a significant low-density lipoprotein cholesterol (LDL-C) reduction and an anti-inflammatory effect by decreasing high-sensitivity C-reactive protein .


Chemical Reactions Analysis

Bempedoic acid targets lipid and glucose metabolism as well as inflammation via downregulation of ATP-citrate lyase and upregulation of AMP-activated protein kinase (AMPK) . The primary effect is the reduction of cholesterol synthesis in the liver .


Physical And Chemical Properties Analysis

Bempedoic acid has a molecular formula of C19H36O5 and a molecular weight of 344.49 .

Future Directions

Bempedoic acid is a promising treatment option for patients with hypercholesterolemia who are unable to tolerate statin therapy or require additional LDL-C reduction in the treatment of cardiovascular disease . Bempedoic acid probably is best used in combination with ezetimibe, which leads to LDL-C reductions in the range of moderately intensive statins .

properties

IUPAC Name

8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHMLYSLQUKXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027952
Record name Bempedoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown.
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bempedoic acid

CAS RN

738606-46-7
Record name ETC 1002
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=738606-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bempedoic acid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bempedoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEMPEDOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

87-92
Record name Bempedoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, sodium borohydride (0.06 g, 1.6 mmol) was added to a stirred solution of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (1.18 g, 3.4 mmol) in methanol (50 mL) at 0° C. The reaction progress was monitored by thin layer chromatography (silica; hexanes:ethyl acetate=50:50). Additional sodium borohydride was added after 1 h (0.48 g, 13 mmol). After 8 h, the reaction mixture was hydrolyzed with water (50 mL) and acidified with concentrated hydrochloric acid (3 mL) to pH 1. The solution was diluted with water (50 mL) and extracted with dichloromethane (4×25 mL). The combined organic layers were washed with saturated sodium chloride solution (2×30 mL), dried over magnesium sulfate, concentrated in vacuo, and dried in high vacuo to give 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid (0.7 g, 60%) as a very viscous oil. NMR (300 MHz, CDCl3/TMS): δ (ppm): 7.42 (br. s, 3H), 3.59 (br. s, 1H), 1.65-1.00 (m, 20H), 1.18 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 184.5, 71.8, 42.1, 40.5, 37.0, 29.8, 25.2, 25.1, 24.9, 24.8. HRMS (FAB): Calcd. for C19H37O5 (MH+): 345.2635. found: 345.2646. HPLC: 83.8% purity.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bempedoic acid
Reactant of Route 2
Bempedoic acid
Reactant of Route 3
Bempedoic acid
Reactant of Route 4
Bempedoic acid
Reactant of Route 5
Bempedoic acid
Reactant of Route 6
Bempedoic acid

Citations

For This Compound
4,960
Citations
CM Ballantyne, H Bays, AL Catapano… - … Drugs and Therapy, 2021 - Springer
… that consists of 180 mg of bempedoic acid and 10 mg of … bempedoic acid, summarize its pharmacology and clinical data, and discuss practical information on the use of bempedoic acid …
Number of citations: 79 link.springer.com
M Ruscica, CR Sirtori, S Carugo, M Banach… - Current Atherosclerosis …, 2022 - Springer
… the safety and efficacy of bempedoic acid and to understand for … Bempedoic acid with a single daily dose (180 mg) reduces LDL-… Bempedoic acid does not lead to the risk of new-onset …
Number of citations: 27 link.springer.com
SE Nissen, AM Lincoff, D Brennan… - … England Journal of …, 2023 - Mass Medical Soc
… in the level was greater with bempedoic acid than with placebo by 29.2 mg per … bempedoic acid. The incidence of a primary end-point event was significantly lower with bempedoic acid …
Number of citations: 191 www.nejm.org
P Penson, M McGowan, M Banach - Expert Opinion on …, 2017 - Taylor & Francis
… bempedoic acid-CoA – a competitive inhibitor of the enzyme ACL ( Box 1 ). Conversion of bempedoic acid … The predominant biochemical manifestation of bempedoic acid therapy is an …
Number of citations: 47 www.tandfonline.com
JC Marrs, SL Anderson - Drugs in context, 2020 - ncbi.nlm.nih.gov
… Bempedoic acid is a prodrug that, once activated, decreases … and efficacy of bempedoic acid and the bempedoic acid/ezetimibe … Bempedoic acid has been demonstrated to lower LDL-C …
Number of citations: 25 www.ncbi.nlm.nih.gov
KK Ray, HE Bays, AL Catapano… - … England Journal of …, 2019 - Mass Medical Soc
… were assigned to receive bempedoic acid and 742 to receive … [78.5%] in the bempedoic acid group and 584 of 742 [78.7%] … regimen was higher in the bempedoic acid group than in the …
Number of citations: 601 www.nejm.org
D Nguyen, N Du, EM Sulaica… - Annals of …, 2021 - journals.sagepub.com
… The findings from this review show that bempedoic acid is a safe and effective option for lowering LDL-C levels in patients requiring LDL-C lowering for primary or secondary prevention …
Number of citations: 10 journals.sagepub.com
X Wang, Y Zhang, H Tan, P Wang, X Zha… - Cardiovascular …, 2020 - Springer
… Bempedoic acid is an oral, once-daily, first-in-class drug being developed for the treatment of hyperlipidemia. However, evidence of bempedoic acid … safety of bempedoic acid use for …
Number of citations: 57 link.springer.com
AFG Cicero, F Fogacci, AV Hernandez, M Banach… - PLoS …, 2020 - journals.plos.org
… Our results show that bempedoic acid has favorable effects on lipid profile and hsCRP levels and an acceptable safety profile. Further well-designed studies are needed to explore its …
Number of citations: 54 journals.plos.org
MU Khan, MZ Khan, MB Munir, S Balla… - American Journal of …, 2020 - ajconline.org
… bempedoic acid significantly reduced the LDL-C levels compared with control. While, bempedoic acid … Moreover, bempedoic acid was associated with prevention of new/worsening DM. …
Number of citations: 13 www.ajconline.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.